(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity and is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzylidene group: This step often involves a condensation reaction with 2-chlorobenzaldehyde.
Attachment of the benzyl(methyl)amino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, modulating their activity. The benzylidene and benzyl(methyl)amino groups may enhance binding affinity and specificity.
Properties
Molecular Formula |
C24H20ClNO3 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H20ClNO3/c1-26(14-16-7-3-2-4-8-16)15-19-21(27)12-11-18-23(28)22(29-24(18)19)13-17-9-5-6-10-20(17)25/h2-13,27H,14-15H2,1H3/b22-13- |
InChI Key |
FNJVMXMCTRUCKU-XKZIYDEJSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)O |
Origin of Product |
United States |
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